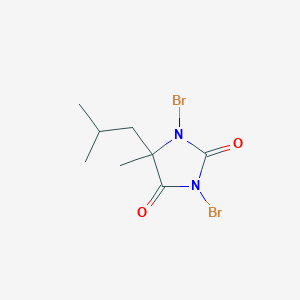
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione is an organic compound with the molecular formula C8H12Br2N2O2. It is a derivative of imidazolidinedione, characterized by the presence of two bromine atoms and an isobutyl group. This compound is known for its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione can be synthesized through the bromination of 5-isobutyl-5-methyl-2,4-imidazolidinedione. The reaction typically involves the addition of bromine to the imidazolidinedione compound under controlled conditions. The reaction is carried out in the presence of a solvent, such as acetic acid, and at a temperature range of 0-25°C to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with precise control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes, such as recrystallization, to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of debrominated imidazolidinedione derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Formation of substituted imidazolidinedione derivatives.
Oxidation Reactions: Formation of oxidized imidazolidinedione derivatives with functional groups like hydroxyl or carbonyl.
Reduction Reactions: Formation of debrominated imidazolidinedione derivatives.
Scientific Research Applications
1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-isobutyl-5-methyl-2,4-imidazolidinedione involves the release of bromine atoms, which can act as electrophiles in various chemical reactions. The bromine atoms can participate in substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the isobutyl and methyl groups, which can affect the compound’s steric and electronic properties .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5,5-dimethylhydantoin: Similar in structure but with two methyl groups instead of an isobutyl and a methyl group.
1,3-Dichloro-5,5-dimethylhydantoin: Contains chlorine atoms instead of bromine atoms.
5,5-Dimethylhydantoin: Lacks the bromine atoms and the isobutyl group.
Uniqueness
The combination of these functional groups allows for specific chemical transformations and applications in various fields .
Properties
CAS No. |
90085-79-3 |
|---|---|
Molecular Formula |
C8H12Br2N2O2 |
Molecular Weight |
328.00 g/mol |
IUPAC Name |
1,3-dibromo-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H12Br2N2O2/c1-5(2)4-8(3)6(13)11(9)7(14)12(8)10/h5H,4H2,1-3H3 |
InChI Key |
IQAPCNSHHUARDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=O)N(C(=O)N1Br)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


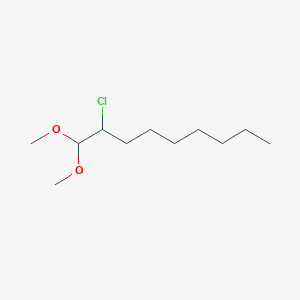
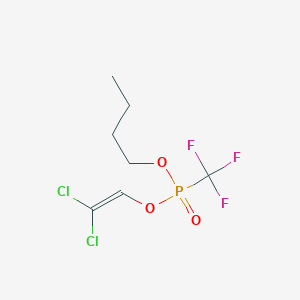

![5,5'-[(3-Nitrophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14371661.png)
![3,3'-{[(5-Chloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14371663.png)
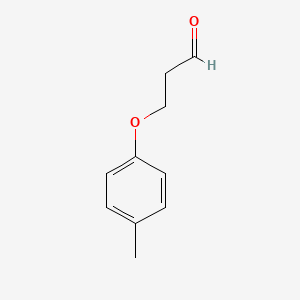

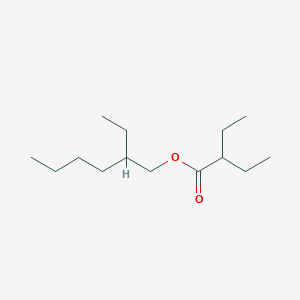
![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)
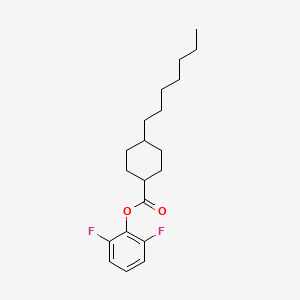
![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)
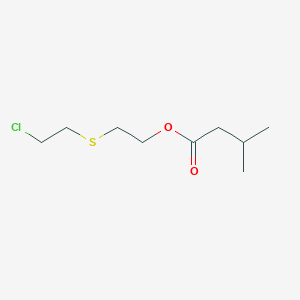
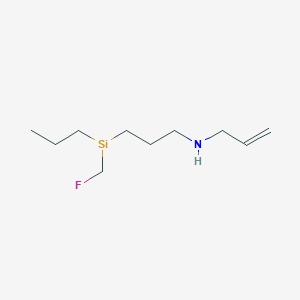
![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
